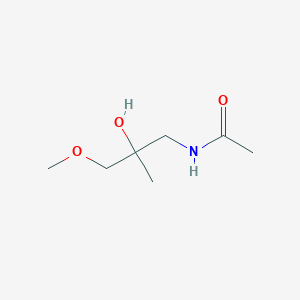
4-ethyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-ethyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide” is a benzene derivative. Benzene derivatives are aromatic compounds that have a benzene ring as a part of their structure . The compound has several substituents attached to the benzene ring, including an ethyl group, a sulfonamide group, and a complex group that includes hydroxy and methoxy functionalities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the substituents around the benzene ring. The presence of the various functional groups would also influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzene ring could undergo electrophilic aromatic substitution reactions . The hydroxy and methoxy groups could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of the various functional groups. For example, the presence of the sulfonamide group could confer some degree of water solubility, while the ethyl group could contribute to lipophilicity .Wissenschaftliche Forschungsanwendungen
4-ethyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide has been used in a variety of scientific research applications, including drug discovery, biochemistry, and pharmacology. It has been used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of drugs. Additionally, this compound has been used in the synthesis of other compounds, such as antifungal agents, antibiotics, and selective serotonin reuptake inhibitors.
Wirkmechanismus
The mechanism of action of 4-ethyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide is not fully understood. However, it is believed that this compound binds to a specific site on the enzyme, which then triggers a conformational change that allows the enzyme to become active. This activation of the enzyme then leads to the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses, and has been used in the treatment of infections caused by these organisms. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant properties, and has been used in the treatment of diseases such as cancer and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-ethyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide in lab experiments has several advantages. This compound is relatively inexpensive and easy to synthesize, and it is also stable and non-toxic. Additionally, this compound has a wide range of biochemical and physiological effects, making it useful for studying the mechanism of action of various drugs. However, there are also some limitations to using this compound in lab experiments. For example, this compound is not water soluble, which can make it difficult to use in certain experiments. Additionally, the effects of this compound can vary depending on the concentration used, making it difficult to obtain consistent results.
Zukünftige Richtungen
There are several potential future directions for the use of 4-ethyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide in scientific research. For example, this compound could be used to study the mechanism of action of other drugs, as well as to study the biochemical and physiological effects of these drugs. Additionally, this compound could be used in the development of new drugs and therapies, as well as in the synthesis of other compounds. Finally, this compound could be used in the development of new methods for drug delivery and drug targeting.
Synthesemethoden
4-ethyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide can be synthesized by an acylation reaction between 4-ethylbenzene-1-sulfonamide and 2-hydroxy-3-methoxy-2-methylpropyl bromide. This reaction is carried out in a solution of anhydrous dimethylformamide (DMF) and a catalytic amount of sodium acetate. The reaction is then followed by a purification step using column chromatography.
Eigenschaften
IUPAC Name |
4-ethyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S/c1-4-11-5-7-12(8-6-11)19(16,17)14-9-13(2,15)10-18-3/h5-8,14-15H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCRPCXTAHKRNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC(C)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-fluoro-2-methoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6494430.png)
![2-{2-[(3,5-dimethoxyphenyl)methanesulfonyl]-1H-1,3-benzodiazol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6494435.png)
![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride](/img/structure/B6494449.png)

![N'-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6494469.png)

![3-(4-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B6494471.png)

![N'-(3-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494487.png)
![N'-(4-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494496.png)
![N'-(2,6-dimethylphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494501.png)
![N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N'-(2,4,6-trimethylphenyl)ethanediamide](/img/structure/B6494520.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6494530.png)